molecular formula C14H12N2S B2702969 3-(1,3-Benzothiazol-2-yl)-2-methylaniline CAS No. 292644-35-0

3-(1,3-Benzothiazol-2-yl)-2-methylaniline

Cat. No. B2702969
CAS RN: 292644-35-0
M. Wt: 240.32
InChI Key: BJDZJFVKBZFUDI-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-yl)-2-methylaniline” is a chemical compound that is related to the benzothiazole group . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compounds are synthesized in excellent yields and the structures are corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzothiazol-2-yl)-2-methylaniline” is related to the benzothiazole group, which involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazoles have been synthesized through various chemical reactions, including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Antibacterial Agents

The compound has been used in the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology provides a foundation for the design and synthesis of new compounds with potential antibacterial activity .

Antitumor Agents

Quinazoline derivatives, which can be synthesized using 3-(1,3-benzothiazol-2-yl)-2-methylaniline, have been found to exhibit a broad spectrum of pharmaceutical activity profile including antitumor . These derivatives mainly act as inhibitors of tyrosine kinase receptors (TKR), overexpression of which has been observed in a number of cancers .

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthetic Pathways

Different synthetic paths have been developed for the preparation of benzothiazole derivatives . Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

Heterocyclic Azo Dyes

The compound has been used in the creation of four heterocyclic azo dyes using the standard diazo-coupling process . This process involves the reaction between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperature .

Safety and Hazards

The safety data sheet for a related compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring the potential biological activities of new benzothiazole derivatives .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZJFVKBZFUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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